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2,4,6-Tripropyl-1,3,5-trioxane

Cat. No.: B1585552
CAS No.: 2396-43-2
M. Wt: 216.32 g/mol
InChI Key: OXSRKPVVVMMMER-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclic Aldehyde Trimers

The study of cyclic aldehyde trimers has a rich history dating back to the 19th century. One of the earliest known examples is paraldehyde, the cyclic trimer of acetaldehyde (B116499), which was first observed in 1835 by the German chemist Justus Liebig and synthesized in 1848 by Valentin Hermann Weidenbusch. wikipedia.org Paraldehyde was later introduced into clinical practice in 1882 as a sedative and anticonvulsant. drugbank.comnih.gov Another related compound, metaldehyde, the cyclic tetramer of acetaldehyde, was first used as a pesticide in 1936 and also saw use as a solid fuel. wikipedia.orgherts.ac.uk

The parent compound of the trioxane (B8601419) family, 1,3,5-trioxane (B122180) itself, is a stable cyclic trimer of formaldehyde (B43269). wikipedia.org Formaldehyde was first identified by the Russian chemist Aleksandr Mikhailovich Butlerov in 1859, and its synthesis was later refined by August Wilhelm von Hofmann in 1867. nih.govugr.eschemicals.co.ukwikipedia.org The polymerization of formaldehyde into its cyclic trimer, 1,3,5-trioxane (also known as metaformaldehyde), provided a more stable and manageable form of the highly reactive formaldehyde gas. wikipedia.org These early discoveries laid the groundwork for understanding the formation and properties of other cyclic aldehyde trimers, including those with larger alkyl substituents.

Fundamental Principles of 1,3,5-Trioxane Ring Systems in Organic Chemistry

The 1,3,5-trioxane ring system is the core structure of 2,4,6-tripropyl-1,3,5-trioxane. This heterocyclic ring is formed through the acid-catalyzed trimerization of aldehydes. google.comwikipedia.org In this reaction, three molecules of an aldehyde condense to form the six-membered ring. wikipedia.org The process is reversible and can be influenced by factors such as temperature and the presence of acidic catalysts.

The trioxane ring typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane. Substituents on the carbon atoms of the ring can exist in either axial or equatorial positions. For alkyl-substituted trioxanes, the substituents generally prefer the equatorial positions to reduce steric hindrance. The stability of the trioxane ring makes it a useful chemical intermediate, as it can be thermally decomposed to release the constituent aldehyde monomers, which can then be used in further synthetic processes.

Overview of this compound within the Trioxane Family

This compound is a specific member of the trioxane family where each of the three carbon atoms in the 1,3,5-trioxane ring is substituted with a propyl group. It is synthesized via the acid-catalyzed trimerization of propanal (also known as propionaldehyde). This compound is a colorless liquid with the molecular formula C₁₂H₂₄O₃. lookchem.com

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₂H₂₄O₃
Molecular Weight216.32 g/mol
Boiling Point260.5°C (at 760 mmHg)
Density (at 25°C)0.894–1.0316 g/cm³
Refractive Index (n²⁰_D)1.441
Vapor Pressure (at 25°C)0.0197 mmHg

Data sourced from multiple references. lookchem.com

The propyl substituents on the trioxane ring occupy equatorial positions to minimize steric interactions, leading to a stable chair conformation.

Significance and Research Trajectories for Alkyl-Substituted Trioxanes

Alkyl-substituted trioxanes have garnered significant research interest, particularly in the field of medicinal chemistry. The introduction of alkyl or aryl substituents onto the trioxane ring can lead to compounds with potent biological activities. A notable area of research is the development of synthetic trioxane derivatives as antimalarial agents. nih.govnih.gov

Research has shown that the substitution pattern on the trioxane ring is crucial for its biological activity. koreascience.kr For instance, certain 3-substituted 1,2,4-trioxanes have demonstrated high potency against malaria parasites, including multidrug-resistant strains. nih.govnih.govacs.org The mechanism of action is believed to involve the iron-induced degradation of the trioxane ring, which generates reactive oxygen species that are toxic to the malaria parasite. nih.gov

The study of alkyl-substituted trioxanes extends beyond antimalarial applications. These compounds also serve as important intermediates in organic synthesis. For example, this compound is used in the production of polyurethane foams and as an intermediate in the synthesis of other organic compounds. lookchem.com The ongoing research into the synthesis and reactivity of substituted trioxanes continues to open up new avenues for their application in various fields of chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B1585552 2,4,6-Tripropyl-1,3,5-trioxane CAS No. 2396-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tripropyl-1,3,5-trioxane
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InChI

InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRKPVVVMMMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC(OC(O1)CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062372
Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Molecular Weight

216.32 g/mol
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CAS No.

2396-43-2
Record name 2,4,6-Tripropyl-1,3,5-trioxane
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 2,4,6-tripropyl-1,3,5-trioxane
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Synthetic Methodologies for 2,4,6 Tripropyl 1,3,5 Trioxane

Advanced Catalytic Systems for Trioxane (B8601419) Synthesis

To improve efficiency, selectivity, and environmental sustainability, research has explored more advanced catalytic systems beyond traditional mineral acids.

Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is a superacid that has been investigated as a highly potent catalyst for trioxane synthesis. Its extreme acidity allows it to accelerate the main cyclotrimerization reaction effectively. researchgate.net Research into new catalyst mixtures for the synthesis of 1,3,5-trioxane (B122180) (from formaldehyde) has shown that trifluoromethanesulfonic acid can overcome long-standing problems associated with commercial catalysts. researchgate.net While this research focuses on the parent trioxane, the principles are applicable to substituted trioxanes. Although specific studies detailing the use of metal triflates (salts of triflic acid) for the synthesis of 2,4,6-tripropyl-1,3,5-trioxane are not prominent, the high activity of triflic acid itself points to the potential of triflate-based systems in this area.

There is a growing interest in developing catalysts from renewable, bio-derived sources to align with the principles of green chemistry. However, based on the available scientific literature, the specific application of bio-derived acid catalysts for the synthesis of this compound from propionaldehyde (B47417) precursors has not been reported. Research on biomass-derived solid acid catalysts has predominantly focused on other organic transformations, such as esterification for biodiesel production and the conversion of cellulose.

Ionic Liquid-Mediated Cyclotrimerization under Solvent-Free Conditions

The synthesis of 2,4,6-substituted-1,3,5-trioxanes has been effectively achieved through the cyclotrimerization of the corresponding aldehydes using ionic liquids as catalysts. Research into a structurally similar compound, 2,4,6-triisopropyl-1,3,5-trioxane (B189310), demonstrates that ionic liquids can catalyze the cyclotrimerization of isobutyraldehyde (B47883) with high yield and selectivity under solvent-free conditions. researchgate.netresearchgate.net This approach is significant as it aligns with green chemistry principles by eliminating the need for volatile organic solvents.

Novel Brønsted-acidic ionic liquids have also been investigated as recyclable catalysts for the cyclotrimerization of aldehydes. lookchem.commorressier.com The catalytic activity is often influenced by the structure of the ionic liquid, particularly the nature of the anion, which can affect the yield and selectivity of the trioxane product. morressier.com The use of these catalysts often allows for a biphasic system where the product is easily separated from the catalyst, enabling the ionic liquid to be recovered and reused. researchgate.net

Catalyst TypeReactantConditionsKey FindingsReference
Ionic LiquidsIsobutyraldehyde (analog to Butanal)Solvent-FreeAchieved high yield and desirable selectivity for the corresponding trioxane. researchgate.net
Brønsted-Acidic Ionic LiquidsAldehydesBatch ReactionYield and selectivity correlate with the charge density of the ionic liquid's anion. morressier.com
Table 1: Overview of Ionic Liquid-Catalyzed Trioxane Synthesis.

Reaction Condition Management and Byproduct Minimization

Effective management of reaction conditions is paramount in the synthesis of this compound to ensure high selectivity and minimize the formation of unwanted byproducts.

Temperature Control and Its Impact on Selectivity

The cyclotrimerization of aldehydes, including butanal, is typically an exothermic and reversible reaction. google.com Consequently, temperature control is a critical factor influencing the reaction's outcome. Maintaining an optimal temperature is essential to favor the formation of the cyclic trimer over side reactions, such as the formation of linear polymers or other oligomers. rsc.org For the synthesis of paraldehyde, the trimer of acetaldehyde (B116499), it is noted that the reaction can become violent if not properly controlled, highlighting the need to add the reactant at a rate that allows the desired temperature to be maintained. google.com

Lowering the reaction temperature can suppress side reactions and improve the molecular weight of the desired polymer in related polymerizations. rsc.org In the synthesis of various 2,4,6-trialkyl-1,3,5-trioxanes using silica (B1680970) gel catalysts, reactions were successfully carried out at low temperatures, such as 15°C, over extended periods to achieve high yields. google.com Conversely, excessive temperatures can promote the reverse reaction, leading to the decomposition of the trioxane back into its constituent aldehyde monomers.

Temperature ConditionImpact on ReactionExample CompoundReference
Low Temperature (e.g., 15°C)Favors trimer formation, minimizes byproducts, high yields achieved over time.2,4,6-Trialkyl-1,3,5-trioxanes google.com
Excessively High TemperatureCan lead to decomposition of the trioxane back to the aldehyde monomer.1,3,5-Trioxane Ring Systems
Controlled Temperature during exothermic reactionPrevents runaway reactions and improves selectivity for the desired trimer.Paraldehyde google.com
Table 2: Influence of Temperature on Trioxane Synthesis Selectivity.

Anhydrous Conditions and Hydrolysis Prevention

The synthesis of this compound requires strictly anhydrous conditions. The compound is a cyclic acetal (B89532), which is susceptible to acid-catalyzed hydrolysis. The presence of water can interfere with the reaction in several ways. Firstly, it can protonate and deactivate the acid catalysts typically used for the trimerization. Secondly, water can lead to the hydrolysis of the 1,3,5-trioxane ring, causing it to revert to the starting material, butanal. researchgate.net

The degradation of related cyclic compounds is often caused by the hydrolytic cleavage of their bonds in aqueous solutions. researchgate.net Therefore, ensuring that all reactants and equipment are free from moisture is crucial for preventing low yields and the formation of hydrolysis-related byproducts. Proper storage of the final product in airtight containers is also recommended to prevent degradation due to moisture absorption over time. slchemtech.com

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Distillation Strategies, including Vacuum Distillation

Distillation is a primary technique for the purification of this compound. This method effectively separates the product from unreacted butanal and other volatile impurities. google.com Given the relatively high boiling point of the trioxane, vacuum distillation is often employed. This technique lowers the boiling point of the compound, which helps to prevent thermal degradation that might occur at the higher temperatures required for atmospheric distillation. A reported boiling point for this compound is 104 to 106°C at a reduced pressure of 21.32 mbar. google.com The process typically involves the distillation of the filtrate after the solid catalyst has been removed. google.com

Crystallization and Recrystallization Methods

For trioxanes that are solid at or near room temperature, crystallization is an effective purification method. While this compound is a liquid, analogous compounds with different alkyl substituents provide insight into this technique. For instance, the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane results in a crystallized product that can be isolated by suction filtration. google.com Further purification and yield improvement can be achieved by concentrating the mother liquor and inducing a second crop of crystals. google.com

The general method involves dissolving the crude product, which may initially be a "crystal pulp," in a suitable warm solvent such as acetone (B3395972) or methanol. google.comresearchgate.net The solution is then cooled, often to 0°C or below, to induce crystallization. google.com The purified solid product is then collected by filtration. google.com This process effectively separates the desired trioxane from soluble impurities. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,4,6 Tripropyl 1,3,5 Trioxane

Reversible Ring-Opening Reactions and Aldehyde Regeneration

2,4,6-Tripropyl-1,3,5-trioxane, a cyclic trimer of propanal, is formed through the acid-catalyzed trimerization of three propanal (propionaldehyde) molecules. This formation is a reversible process. The stability of the trioxane (B8601419) ring allows it to serve as a stable source of propanal, which can be regenerated through ring-opening reactions under specific conditions.

The cleavage of the 1,3,5-trioxane (B122180) ring back to its constituent aldehyde monomers is a key aspect of its reactivity. This process can be initiated by heating in the presence of an acidic catalyst. For instance, heating this compound with a pretreated silica (B1680970) gel catalyst facilitates the cleavage and allows for the slow distillation of the regenerated aldehyde. google.com This demonstrates a practical method for reversing the trimerization reaction and recovering the aldehyde in high purity. google.com

The thermodynamics of this equilibrium have been studied, providing insight into the energetic favorability of the ring structure. The enthalpy of reaction (ΔrH°) for the formation of this compound from propanal in the liquid phase has been determined through equilibrium studies. nist.gov

Thermodynamic Data for the Trimerization of Propanal
ReactionParameterValuePhaseMethod
3 Propanal ⇌ this compoundΔrH°-28.47 kJ/molLiquidEquilibrium Study (PMR)

This table presents the standard enthalpy of reaction for the formation of this compound from propanal. The negative value indicates that the trimerization is an exothermic process. nist.gov

Hydrolytic Stability and Decomposition Mechanisms

The stability of the this compound ring is significantly influenced by the chemical environment. Analogous to its parent compound, 1,3,5-trioxane, it is generally stable under neutral or alkaline conditions but is susceptible to degradation in the presence of acids. noaa.gov Strong aqueous acids can catalyze the depolymerization of the trioxane ring, leading to the regeneration of the parent aldehyde, propanal. noaa.govcommonorganicchemistry.com This susceptibility to acid-catalyzed hydrolysis is a primary pathway for its decomposition in aqueous acidic environments.

Role as an Intermediate in Broader Organic Synthesis

This compound serves as a valuable intermediate in various organic synthesis applications. lookchem.com Its primary function is to act as a stable, manageable source of propanal. Propanal itself is a volatile aldehyde, and its cyclic trimer form allows for easier handling, storage, and controlled release in chemical reactions.

A notable application is in the production of polyurethane foams, where it is used as a key component. lookchem.com In this context, the controlled release of propanal from the trioxane ring is utilized in the polymerization process. By providing a method for the gradual introduction of the aldehyde into a reaction mixture, the trioxane facilitates more controlled synthetic outcomes. This role as a precursor highlights its utility in constructing more complex molecules and polymers. lookchem.com

Investigating Potential Cleavage and Rearrangement Processes

The most prominent and well-documented chemical transformation of this compound is the cleavage of the heterocyclic ring. This process, often catalyzed by acid or heat, results in the molecule breaking apart to regenerate the three propanal monomers from which it was synthesized. google.com A patented process describes the use of silica gel catalysts to facilitate this cleavage upon heating, enabling the recovery of n-butyraldehyde (the patent incorrectly identifies the monomer, which should be propanal based on the trimer's structure) via distillation. google.com This ring-opening cleavage is the reverse of the formation reaction and is the principal pathway for its chemical transformation.

While cleavage is a core feature of its reactivity, specific rearrangement processes for this compound are not extensively documented in the available literature. The inherent stability of the six-membered trioxane ring, particularly with the bulky propyl groups in stable equatorial positions, means that the dominant reaction pathway under energetic conditions is the fragmentation into the more stable aldehyde monomers rather than intramolecular rearrangement.

Interactions within Complex Chemical Formulations (e.g., Reagent Mixtures)

Beyond its role as a synthetic intermediate, this compound is utilized in various chemical formulations where its interactions with other components are crucial to its function. It has been described as a solvent for a range of substances, including fats, oils, waxes, and resins. google.com In these applications, its interaction is primarily physical, acting as a medium to dissolve other materials.

In more reactive formulations, its chemical interactions become central. For example, its use as a fuel additive suggests that it interacts with other fuel components during combustion to improve performance or reduce emissions. lookchem.com When used in a reagent mixture for organic synthesis, its most significant interaction is with the catalyst, typically a Lewis or Brønsted acid, which initiates the ring-opening reaction to release propanal. The rate of this release can be controlled by factors such as catalyst concentration and temperature, allowing the trioxane to function as a controlled-release reagent within a complex chemical system.

Computational and Theoretical Chemistry Studies of 2,4,6 Tripropyl 1,3,5 Trioxane

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. Geometry optimization using DFT identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2,4,6-tripropyl-1,3,5-trioxane, DFT calculations would be essential to determine precise bond lengths, bond angles, and dihedral angles.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d), to balance accuracy and computational cost. The resulting optimized geometry would confirm the expected chair conformation of the trioxane (B8601419) ring and the equatorial orientation of the three propyl substituents, which minimizes steric strain.

Table 1: Representative Optimized Geometric Parameters for a 2,4,6-Trialkyl-1,3,5-trioxane (Chair Conformation) (Note: These are typical values for a trialkyl-substituted trioxane and not specific calculated values for this compound.)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC (ring)O (ring)-~1.43 Å
Bond LengthC (ring)C (propyl)-~1.52 Å
Bond AngleO (ring)C (ring)O (ring)~111°
Bond AngleC (ring)O (ring)C (ring)~112°
Dihedral AngleC (ring)O (ring)C (ring)O (ring)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the trioxane ring due to their high electronegativity and lone pairs of electrons. The propyl groups and hydrogen atoms would exhibit a more positive or neutral potential. This indicates that the ring oxygens are the primary sites for interactions with electrophiles, such as protons in acid-catalyzed reactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

In this compound, significant hyperconjugative interactions would be expected. A key interaction involves the donation of electron density from the lone pairs of the oxygen atoms (n) to the anti-bonding orbitals of the adjacent carbon-carbon (σ* C-C) and carbon-hydrogen (σ* C-H) bonds of the propyl groups. This delocalization stabilizes the molecule. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework.

Table 2: Representative NBO Analysis for a 2,4,6-Trialkyl-1,3,5-trioxane (Note: These are illustrative examples of interactions and their typical stabilization energies (E(2)) and are not specific calculated values for the tripropyl derivative.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ* (C-C)~ 1-3
LP (O)σ* (C-H)~ 0.5-2
σ (C-H)σ* (C-O)~ 0.5-1.5

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO would likely be localized on the oxygen atoms, specifically their lone pair orbitals. The LUMO would be expected to be distributed among the anti-bonding σ* orbitals of the trioxane ring. A relatively large HOMO-LUMO gap would be anticipated, consistent with a stable, saturated heterocyclic compound.

Table 3: Representative FMO Data for a 2,4,6-Trialkyl-1,3,5-trioxane (Note: These are typical energy ranges and are not specific calculated values for this compound.)

OrbitalEnergy (eV)
HOMO-9.0 to -11.0
LUMO1.0 to 3.0
HOMO-LUMO Gap10.0 to 14.0

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility and conformational preferences of this compound are crucial for understanding its physical and chemical properties.

Investigating Ring Flexibility and Chair Conformations

Similar to cyclohexane, the 1,3,5-trioxane (B122180) ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is the chair form. In this compound, each of the three propyl groups can occupy either an axial or an equatorial position on the chair-shaped ring.

Due to steric hindrance, substituents on a six-membered ring generally prefer the more spacious equatorial positions. Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial atoms. Therefore, the most stable conformer of this compound is overwhelmingly the one where all three propyl groups are in equatorial positions. Molecular mechanics and DFT calculations can be used to quantify the energy difference between the all-equatorial conformer and less stable conformers with one or more axial propyl groups. This energy difference is expected to be significant, making the all-equatorial conformer the predominant species at room temperature.

Molecular Dynamics (MD) simulations can provide further insight into the flexibility of the trioxane ring and the dynamics of the propyl side chains. By simulating the motion of the atoms over time, MD can explore the conformational landscape and the transitions between different low-energy states, offering a more dynamic picture of the molecule's behavior.

Simulating Solvent Effects on Conformational Stability

The conformational stability of this compound, like other substituted cyclic compounds, is significantly influenced by its environment. The 1,3,5-trioxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. In this arrangement, the three propyl substituents preferentially occupy the equatorial positions to reduce steric hindrance.

Computational methods, particularly Molecular Dynamics (MD) simulations, are employed to study the influence of solvents on this conformational preference. These simulations model the interactions between the trioxane molecule and surrounding solvent molecules over time, providing insights into the dynamic behavior and stability of different conformations.

Methodology:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, ethanol, or non-polar solvents like hexane) are included in the simulation box. This method provides a detailed picture of specific interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent.

Implicit Solvent Models: These models represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is useful for assessing the general effect of solvent polarity on conformational energies.

By calculating the potential energy of different conformers in various simulated solvent environments, researchers can predict the most stable conformation and estimate the energy barriers for conformational changes. For this compound, simulations can reveal how solvent polarity affects the flexibility of the trioxane ring and the rotational freedom of the propyl side chains.

Table 1: Computational Methods for Simulating Solvent Effects
MethodDescriptionApplication to this compound
Molecular Dynamics (MD) with Explicit SolventSimulates the movement of the trioxane and individual solvent molecules over time based on classical mechanics.Provides detailed insight into specific solute-solvent interactions and their effect on the stability of the chair conformation and propyl group orientation.
Quantum Mechanics/Molecular Mechanics (QM/MM)Treats the trioxane molecule with quantum mechanics for high accuracy and the solvent with molecular mechanics for efficiency.Offers a highly accurate assessment of electronic effects and interactions in the solvated system.
Continuum Solvation Models (Implicit Solvent)Represents the solvent as a continuous medium, reducing computational cost.Efficiently estimates the influence of solvent polarity on the relative energies of different conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving this compound, such as its acid-catalyzed hydrolysis or thermal decomposition. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Transition State Theory (TST) is a fundamental concept used to understand and predict the rates of chemical reactions. Computational chemistry, particularly methods like Density Functional Theory (DFT), enables the precise location of transition state structures and the calculation of activation energies, which are key parameters in TST.

For this compound, a common reaction is the acid-catalyzed ring-opening, which breaks down the trioxane into three molecules of butyraldehyde (B50154). Computational modeling of this reaction involves:

Locating the Transition State (TS): The geometry of the transition state, a high-energy structure between reactants and products, is optimized. This often involves the protonation of one of the ring's oxygen atoms, followed by C-O bond cleavage.

Calculating Activation Energy (ΔE‡): The energy difference between the transition state and the reactants is calculated. This activation barrier determines the reaction rate; a lower barrier implies a faster reaction.

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide a detailed, step-by-step view of the reaction mechanism, helping to explain how factors like acid strength and solvent influence the reaction kinetics.

Computational methods are frequently used to calculate and validate experimental thermodynamic data. Properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of reaction (ΔrH°) can be predicted with considerable accuracy.

For this compound, computational approaches can be used to:

Predict Enthalpy of Formation: By calculating the total electronic energy of the molecule, it is possible to derive its enthalpy of formation. For example, the Joback method, a group contribution method, can be used to estimate thermodynamic properties.

Validate Reaction Enthalpies: The enthalpy change for reactions like the trimerization of butyraldehyde to form this compound can be calculated by taking the difference in the computed enthalpies of the products and reactants. This computed value can then be compared with experimental data obtained from calorimetry to validate both the experimental and theoretical results.

Discrepancies between calculated and experimental data can often be explained by considering factors such as solvent effects or the physical state (gas vs. liquid) of the reactants and products.

Table 2: Computationally Derived Thermodynamic Data
Thermodynamic PropertyComputational MethodSignificance for this compound
Standard Gibbs Free Energy of Formation (ΔfG°)Group contribution methods (e.g., Joback)Indicates the thermodynamic stability of the molecule. A calculated value of -199.17 kJ/mol suggests the compound is stable under standard conditions. chemeo.com
Enthalpy of Reaction (ΔrH°)Density Functional Theory (DFT)Allows for the validation of experimental calorimetric data for reactions such as ring-opening or formation from the monomer.

Structure-Property Relationship Modeling (e.g., Quantitative Structure-Property Relationship, QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical and chemical properties. These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured properties.

For this compound, QSPR can be used to predict a variety of properties, including:

Boiling Point: By using descriptors that encode information about molecular size, shape, and intermolecular forces (like van der Waals forces and dipole-dipole interactions), QSPR models can provide reliable estimates of the boiling point.

Density and Refractive Index: These properties are also related to molecular structure and can be predicted using QSPR.

Solubility: Models can predict the solubility of the compound in different solvents, which is crucial for its application in various formulations.

QSPR models are valuable for predicting the properties of new or uncharacterized compounds without the need for extensive experimental work. The accuracy of these predictions depends on the quality of the model and the diversity of the dataset used to train it. For this compound, QSPR provides a means to cross-validate experimentally estimated properties and to understand how its specific structural features, such as the propyl chains, influence its bulk physical properties.

Applications in Industrial Chemistry and Materials Science

Strategic Use as an Aldehyde Source in Polymer Synthesis

2,4,6-Tripropyl-1,3,5-trioxane serves as a stable, cyclic trimer of n-butyraldehyde. google.com This structure allows it to function as a controlled source of aldehyde for chemical reactions. google.com The trioxane (B8601419) ring can be cleaved through heating, typically in the presence of a silica (B1680970) gel catalyst, to regenerate the aldehyde monomer with high purity. google.com This method is particularly advantageous in processes where suppressing side reactions, such as resinification, is critical. google.com By providing a more stable and manageable form of the aldehyde, it facilitates cleaner and more efficient synthetic processes in polymer chemistry.

Role as a Solvent in Formulations for Resins, Oils, and Waxes

The chemical nature of this compound makes it an effective solvent for a variety of nonpolar substances. It is suitable for dissolving fats, oils, waxes, and resins. google.com This solvency makes it a useful component in the manufacturing of industrial products such as coatings, adhesives, and elastomers. lookchem.com

Functionality in Polyurethane Foam Production

In the field of materials science, this compound is employed as a key ingredient in the production of polyurethane foams. lookchem.com Its inclusion in the formulation contributes to the foaming process, aiding in the development of the foam's cellular structure. lookchem.com This results in the creation of lightweight, flexible, and durable foam materials that are utilized in a wide array of applications, including insulation, furniture, and automotive components. lookchem.com

Utility as a Component in Fuel Additive Formulations

This compound is utilized as a fuel additive and stabilizer. lookchem.comepa.gov When added to fuels, it can improve performance and efficiency by enhancing combustion characteristics. lookchem.com Its properties of low volatility and uniform combustion contribute to a more controlled energy release and can lead to a reduction in engine emissions. lookchem.comepa.gov

Specific Applications in Mineral Processing Reagents (e.g., Coal Flotation)

Detailed research of scientific and industrial literature did not yield specific information regarding the application of this compound as a reagent in mineral processing or, more specifically, in coal flotation processes.

Summary of Applications

Application AreaSpecific FunctionKey Benefits
Polymer Synthesis Aldehyde SourceControlled release of n-butyraldehyde, suppression of side reactions. google.com
Industrial Formulations SolventEffective for dissolving resins, oils, fats, and waxes. google.comlookchem.com
Materials Science Foam ComponentAids in the production of lightweight and durable polyurethane foams. lookchem.com
Fuel Technology Fuel Additive / StabilizerImproves combustion efficiency and reduces emissions. lookchem.comepa.gov

Comparative Studies with Derivatives and Analogues of 2,4,6 Tripropyl 1,3,5 Trioxane

Structure-Reactivity Relationships in Alkyl-Substituted 1,3,5-Trioxanes

The reactivity of 2,4,6-trialkyl-1,3,5-trioxanes is intrinsically linked to the nature of the alkyl substituents at the 2, 4, and 6 positions of the trioxane (B8601419) ring. The size and branching of these alkyl groups exert significant steric and electronic effects, which in turn influence the rate of formation and the stability of the trioxane ring.

The formation of 2,4,6-trialkyl-1,3,5-trioxanes occurs via the acid-catalyzed cyclotrimerization of the corresponding aldehydes. This reaction is reversible, and the position of the equilibrium is influenced by the structure of the aldehyde. Generally, the stability of the trioxane ring is enhanced by alkyl substituents, which are electron-donating and help to stabilize the acetal (B89532) linkages. However, increasing the steric bulk of the alkyl groups can introduce strain, potentially destabilizing the ring or hindering its formation.

For instance, the cyclotrimerization of acetaldehyde (B116499) to form 2,4,6-trimethyl-1,3,5-trioxane (paraldehyde) is a well-established and efficient process. Similarly, propanal and butyraldehyde (B50154) readily form their respective trimers, 2,4,6-triethyl-1,3,5-trioxane (B3050151) and 2,4,6-tripropyl-1,3,5-trioxane. However, as the alkyl chain length increases to heptyl, the reaction may proceed at different rates due to steric hindrance.

The table below provides a comparative overview of various alkyl-substituted 1,3,5-trioxanes.

Alkyl SubstituentCorresponding AldehydeResulting 1,3,5-Trioxane (B122180)Key Considerations
MethylAcetaldehyde2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde)Readily formed and relatively stable.
EthylPropanal2,4,6-Triethyl-1,3,5-trioxaneFormation and stability are well-documented.
PropylButyraldehydeThis compoundThe focus of this comparative study.
IsopropylIsobutyraldehyde (B47883)2,4,6-Triisopropyl-1,3,5-trioxane (B189310)Increased steric hindrance may affect ring stability and conformation.
HeptylHeptanal2,4,6-Triheptyl-1,3,5-trioxaneLonger alkyl chain may influence physical properties and reaction kinetics.

Stereochemical Influences of Substituents on Trioxane Ring Stability

For 2,4,6-trialkyl-1,3,5-trioxanes, the isomers with the alkyl groups in the equatorial positions are generally more stable. This arrangement minimizes the 1,3-diaxial interactions, which are a significant source of steric strain. The cis-isomer, where all three alkyl groups are on the same side of the ring (all equatorial in the most stable chair conformation), is typically the thermodynamically favored product. researchgate.net

In contrast, the trans-isomers, where one or more alkyl groups are in axial positions, experience greater steric repulsion and are consequently less stable. For example, in the case of 2,4,6-trimethyl-1,3,5-trioxane (paraldehyde), the cis-isomer is the predominant form. researchgate.net This preference for the equatorial position becomes even more pronounced with larger alkyl groups like propyl. The increased size of the propyl group would lead to more severe 1,3-diaxial interactions if it were to occupy an axial position, thus strongly favoring the all-equatorial cis-conformation.

The introduction of branched alkyl groups, such as isopropyl, further accentuates these stereochemical effects. The bulky nature of the isopropyl group makes an axial orientation highly unfavorable. Consequently, 2,4,6-triisopropyl-1,3,5-trioxane would be expected to exist almost exclusively in the conformation where all three isopropyl groups are in equatorial positions.

The relative stability of the stereoisomers can be summarized as follows:

Stereoisomer Substituent Orientation Relative Stability Reason for Stability/Instability
cis All equatorial High Minimizes 1,3-diaxial steric strain.
trans One axial, two equatorial Lower Increased steric strain from 1,3-diaxial interactions.

Synthetic Routes and Catalytic Performance for Related Trioxanes

The primary synthetic route to 2,4,6-trialkyl-1,3,5-trioxanes is the acid-catalyzed cyclotrimerization of the corresponding aliphatic aldehydes. A variety of acidic catalysts can be employed for this transformation, and their performance can vary depending on the specific aldehyde and the desired reaction conditions.

Commonly used catalysts include mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄). These homogeneous catalysts are effective but can sometimes lead to side reactions and require neutralization and separation steps.

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for reuse. Ion-exchange resins, particularly cation-exchange resins in their acidic form, have been successfully used for the synthesis of trioxanes. For example, the use of acidic ion exchangers has been reported for the continuous cyclization of aldehydes.

More recently, solid acid catalysts like silica (B1680970) gel have been shown to be effective, even at low temperatures. For the synthesis of this compound from n-butyraldehyde, silica gel has been used as a catalyst. google.com The activity of the catalyst can be influenced by its preparation and the reaction conditions.

The choice of catalyst can also impact the selectivity and yield of the desired trioxane. For instance, in the synthesis of 2,4,6-trimethyl-1,3,5-trioxane from acetaldehyde, zeolites have been shown to exhibit high selectivity for the cyclic trimer. researchgate.net The confined environment within the zeolite pores can favor the formation of the trimer over other oligomers or polymers.

The following table provides a comparison of different catalytic systems used in the synthesis of alkyl-substituted 1,3,5-trioxanes.

CatalystTypeAldehyde Substrate(s)Key Performance Aspects
Sulfuric AcidHomogeneousAcetaldehyde, Propanal, ButyraldehydeEffective but can lead to side reactions and requires neutralization.
Ion-Exchange ResinsHeterogeneousVarious aliphatic aldehydesAllows for continuous processes and easier catalyst separation.
Silica GelHeterogeneousn-ButyraldehydeEffective at low temperatures, offering good yields. google.com
ZeolitesHeterogeneousAcetaldehydeHigh selectivity for the cyclic trimer. researchgate.net

The efficiency of a given catalyst can be influenced by the nature of the alkyl group on the aldehyde. Steric hindrance in bulkier aldehydes might necessitate more active catalysts or longer reaction times to achieve high conversion to the corresponding trioxane.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthesis Routes for Trioxanes

The chemical industry's shift towards sustainability is driving research into environmentally friendly methods for synthesizing 2,4,6-tripropyl-1,3,5-trioxane. Key areas of investigation include the use of bio-based catalysts, renewable feedstocks, and solvent-free, energy-efficient reaction conditions.

Bio-Based Catalysis and Renewable Feedstocks

A significant advancement in green chemistry is the production of n-butyraldehyde, the precursor to this compound, from renewable resources. researchgate.net Researchers have successfully engineered Escherichia coli strains to produce n-butyraldehyde directly from glucose. researchgate.net This bio-based approach offers a sustainable alternative to the traditional petrochemical route, which relies on the hydroformylation of propylene. researchgate.net The biosynthetic pathway involves expressing a modified Clostridium CoA-dependent n-butanol production pathway in E. coli. researchgate.net

Furthermore, the broader field of biocatalysis is exploring the use of enzymes and whole-cell systems to catalyze the cyclotrimerization of aldehydes. While specific examples for this compound are still emerging, the use of biogenic amine organocatalysts derived from L-tyrosine has been shown to catalyze the self-aldol condensation of butyraldehyde (B50154), demonstrating the potential for biocompatible reaction pathways. nih.gov

The development of these bio-based routes is crucial for reducing the carbon footprint associated with the production of this compound and its derivatives.

Solvent-Free and Energy-Efficient Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous materials. The synthesis of this compound and other trioxanes has been successfully achieved under solvent-free conditions using various catalysts, including ionic liquids. researchgate.net These reactions often proceed with high yield and selectivity, and the catalysts can frequently be recycled and reused, further enhancing their environmental credentials. lookchem.com

To improve energy efficiency, researchers are exploring alternative energy sources to conventional heating. Continuous flow synthesis, for instance, offers precise temperature control and enhanced mixing, which can lead to shorter reaction times and reduced energy consumption. mit.eduacs.org This methodology is being investigated for the synthesis of various organic compounds, including trioxanes.

Advanced Spectroscopic and Structural Analysis of Conformational Isomers

The 1,3,5-trioxane (B122180) ring typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane. The three propyl substituents on this compound generally prefer to occupy the equatorial positions to reduce steric hindrance.

Advanced computational methods are being employed to gain a deeper understanding of the conformational landscape of substituted trioxanes. Density Functional Theory (DFT) calculations are used to optimize the geometry of the molecule and evaluate the steric strain associated with the propyl substituents. Natural Bond Orbital (NBO) analysis helps to quantify hyperconjugative interactions within the trioxane (B8601419) ring that contribute to its stability. Molecular Dynamics (MD) simulations are also utilized to study the effects of different solvents on the flexibility of the trioxane ring.

These computational approaches, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide a detailed picture of the three-dimensional structure and dynamic behavior of this compound and its isomers.

In-Depth Mechanistic Studies of Trioxane Formation and Degradation

The formation of this compound occurs through the acid-catalyzed cyclotrimerization of n-butyraldehyde. This reaction is reversible and can be influenced by factors such as temperature and the nature of the catalyst.

Detailed mechanistic studies are crucial for optimizing reaction conditions to maximize yield and selectivity. Researchers are investigating the reaction kinetics and the role of intermediates in the cyclization process. Isotopic labeling studies, for example, can provide valuable insights into the bond-forming and bond-breaking steps of the reaction. nih.govprinceton.edunih.gov Understanding the mechanism of the reverse reaction, the thermal or acid-catalyzed decomposition of the trioxane back to the aldehyde monomers, is also important, as the trioxane can serve as a stable source of butyraldehyde. google.com

Furthermore, studies on the degradation of this compound under various environmental conditions are important for assessing its persistence and potential environmental impact.

Exploration of Novel Catalysts with Enhanced Selectivity and Activity

The choice of catalyst is critical in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired trimer over other side products. A wide range of catalysts have been explored for the cyclotrimerization of aldehydes.

Homogeneous Catalysts:

Brønsted Acids: Traditional catalysts like sulfuric acid and hydrochloric acid are effective but can be corrosive and difficult to separate from the reaction mixture. google.com

Lewis Acids: Indium trichloride (B1173362) has been shown to be an efficient catalyst for the synthesis of 1,3,5-trioxanes under neat conditions. lookchem.com

Ionic Liquids: Novel Brønsted-acidic ionic liquids have emerged as efficient and recyclable catalysts for the cyclotrimerization of aldehydes under solvent-free conditions. researchgate.netlookchem.com These catalysts offer advantages in terms of ease of separation and potential for reuse. morressier.com

Heterogeneous Catalysts:

Solid Acids: Materials like bentonitic earth and silica (B1680970) gel have been used as simple and effective catalysts. lookchem.comgoogle.com

Supported Ionic Liquid Phase (SILP) Catalysts: These catalysts combine the advantages of homogeneous ionic liquid catalysts with the ease of separation of heterogeneous systems. mdpi.com

Future research in this area will focus on developing highly active and selective catalysts that are also robust, easily recoverable, and environmentally benign.

Design and Synthesis of New this compound Derivatives for Niche Applications

While this compound itself has applications as a solvent and fuel additive, there is growing interest in using it as a scaffold for the synthesis of new functional molecules. lookchem.comgoogle.com The trioxane ring can serve as a core structure, and the propyl side chains can be functionalized to introduce a variety of chemical properties.

Although specific research on the synthesis of derivatives directly from this compound is currently limited in publicly available literature, the general reactivity of the trioxane ring and its aldehyde precursors suggests several potential avenues for derivatization. For instance, the introduction of functional groups onto the propyl chains could lead to new polymers, lubricants, or specialty additives.

The development of synthetic routes to these novel derivatives will open up new applications for this compound in materials science, polymer chemistry, and other specialized fields.

Integration of Computational Chemistry in Predictive Design and Process Optimization

The strategic application of computational chemistry has emerged as a powerful tool in the chemical industry, enabling the predictive design of molecules with desired properties and the optimization of their synthesis processes. For this compound, a cyclic trimer of butyraldehyde, these in silico approaches offer significant potential to enhance understanding of its molecular behavior, predict its physicochemical properties, and refine its production methods for improved efficiency and yield. By leveraging molecular modeling, quantum mechanics, and process simulation, researchers can navigate the complexities of its conformational landscape and reaction kinetics.

Predictive Design through Molecular Modeling

Computational chemistry provides a virtual laboratory for designing and evaluating novel derivatives of this compound and for predicting its properties with a high degree of accuracy. Key methodologies in this domain include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Conformational Analysis and Stability:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the geometry of different stereoisomers of this compound. By calculating the electronic energy of various conformations (e.g., all-cis, cis-trans), the most thermodynamically stable isomer can be identified. These calculations also provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular structure.

Molecular Dynamics (MD): MD simulations allow for the study of the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the trioxane ring and the rotational freedom of the propyl groups. This is particularly useful for understanding how the molecule might behave in different environments, such as in various solvents.

Prediction of Physicochemical Properties:

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR can be used to predict a range of important parameters. While specific QSPR studies on this exact molecule are not abundant in publicly available literature, the methodology is widely applied to similar organic compounds.

Below is an interactive table showcasing the types of properties that can be predicted using QSPR models and the typical computational descriptors used in such predictions.

Property PredictedExamples of Computational Descriptors UsedPotential Application for this compound
Boiling Point Molecular weight, topological indices, constitutional descriptorsOptimization of distillation processes for purification.
Vapor Pressure Surface area, volume, polarizabilitySafety assessments and design of storage and handling equipment.
Solubility LogP (octanol-water partition coefficient), hydrogen bond donors/acceptorsSelection of appropriate solvents for synthesis and purification.
Density Molecular volume, packing densityProcess design calculations for mass and volume flow rates.
Reactivity HOMO/LUMO energies, electrostatic potential mapsPredicting stability and potential side reactions during synthesis and storage.

Users can filter the table by property or descriptor type to explore the relationships.

Process Optimization through Simulation

Computational chemistry is not only pivotal in predicting molecular properties but also in optimizing the chemical processes for the synthesis of this compound. The primary route to its formation is the acid-catalyzed trimerization of butyraldehyde.

Kinetic and Thermodynamic Modeling:

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis process. Computational methods can provide valuable insights that are often difficult to obtain through experimental means alone.

Transition State Theory and DFT: By mapping the reaction pathway for the trimerization of butyraldehyde, DFT calculations can be used to identify the transition states and intermediates. The energy barriers associated with these transition states determine the reaction rates. This information is critical for selecting the most effective catalyst and optimizing reaction conditions such as temperature and pressure.

Computational Fluid Dynamics (CFD): CFD simulations can be used to model the fluid dynamics within a reactor. This allows for the optimization of reactor design, mixing efficiency, and heat transfer, which are all crucial for maximizing the yield and purity of this compound while minimizing the formation of by-products.

Process Simulation:

Process simulation software, which often incorporates thermodynamic and kinetic models derived from computational chemistry, can be used to model the entire production process of this compound. This includes the reaction, separation, and purification stages. By running simulations with different process parameters, engineers can identify the optimal operating conditions to achieve the desired product specifications at the lowest cost.

The following table outlines how computational chemistry can be integrated into various stages of process optimization for the synthesis of this compound.

Process StageComputational Chemistry ApplicationExpected Outcome
Catalyst Selection Screening of potential acid catalysts using DFT to calculate their interaction energies with butyraldehyde and their effect on the activation energy of the trimerization reaction.Identification of a more efficient and selective catalyst, potentially reducing reaction time and by-product formation.
Reaction Conditions Kinetic modeling based on computationally derived rate constants to determine the optimal temperature, pressure, and reactant concentrations.Increased yield of this compound and improved process safety.
Reactor Design CFD simulations to optimize mixing and heat distribution within the reactor, ensuring uniform reaction conditions and preventing localized overheating that could lead to side reactions.Enhanced reactor performance and product consistency.
Purification Simulation of separation processes like distillation, using QSPR-predicted properties (e.g., vapor pressure) to design more efficient purification protocols.Reduced energy consumption and higher purity of the final product.

Q & A

Basic: What are the key experimental methods for synthesizing and characterizing 2,4,6-Tripropyl-1,3,5-trioxane?

Answer:
Synthesis typically involves the trimerization of n-butyraldehyde under acidic or thermal conditions. Post-synthesis characterization requires:

  • Boiling Point Determination : Use fractional distillation under reduced pressure (reported as ~296.74°C, rough estimate) .
  • Density Measurement : Employ pycnometry (density ≈1.0316 g/cm³) .
  • Spectroscopic Analysis :
    • Infrared (IR) Spectroscopy : Identify trioxane ring vibrations (C-O-C stretching ~1100 cm⁻¹) and propyl chain absorptions (C-H stretching ~2850–2960 cm⁻¹). IR spectra are available in digitized formats for reference .
    • NMR : Use 1H^1H and 13C^{13}C NMR to confirm propyl substituent positions and ring symmetry .

Basic: How can researchers experimentally determine the physical properties of this compound?

Answer:
Critical properties and their measurement methodologies include:

PropertyMethodValue/DescriptionReference
Boiling Point Distillation under vacuum~296.74°C (rough estimate)
Density Pycnometry1.0316 g/cm³
Refractive Index Abbe refractometer1.4410 (estimated)
Hydrogen Bonding Computational analysis0 donors, 3 acceptors

These values should be cross-validated with computational models (e.g., QSPR) to address discrepancies between experimental estimates and theoretical predictions .

Advanced: How can thermodynamic data resolve contradictions in reaction mechanisms involving this compound?

Answer:
Reaction thermodynamics (e.g., ΔrH° = -29.45 kJ/mol for ring-opening reactions) provide insights into stability and reactivity . Key steps:

Calorimetry : Measure enthalpy changes during hydrolysis or decomposition.

Kinetic Studies : Compare activation energies of competing pathways (e.g., acid-catalyzed vs. thermal degradation).

Computational Validation : Use density functional theory (DFT) to model transition states and verify experimental ΔrH° values .
Discrepancies between liquid-phase and gas-phase data may arise from solvent effects, requiring phase-specific experimental designs .

Advanced: What computational strategies are effective for analyzing the conformational stability of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric strain in propyl substituents .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ(C-O) → σ*(C-C) in the trioxane ring) affecting stability .
  • Molecular Dynamics (MD) : Simulate solvent effects on ring flexibility using explicit solvent models (e.g., water or ethyl acetate) .
    Comparative studies with analogs (e.g., 2,4,6-trimethyl-trioxane) reveal alkyl chain length impacts on torsional barriers .

Advanced: How can spectroscopic data be utilized to resolve structural ambiguities in trioxane derivatives?

Answer:

  • IR Spectroscopy : Differentiate trioxane from trithiane analogs via C-O vs. C-S stretching modes (1100 cm⁻¹ vs. 650 cm⁻¹) .
  • 1H^1H NMR : Identify diastereotopic protons in propyl chains (δ 0.8–1.5 ppm) and axial-equatorial ring proton splitting .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 216.3172) and fragmentation patterns (e.g., loss of propyl groups) .
    For unresolved signals, employ 2D techniques (COSY, HSQC) to assign coupling networks .

Advanced: What methodological approaches enable comparative studies of this compound with structural analogs?

Answer:

  • Thermochemical Comparisons : Use QSPR models to predict boiling points and compare with experimental data for analogs (e.g., paraldehyde: ΔT = ~260°C) .
  • Crystallography : Resolve crystal packing differences between tripropyl-trioxane and tricyclohexyl-trioxane (space group P2₁/c vs. P-1) .
  • Solubility Studies : Measure logP values (XlogP ≈3.8) to assess hydrophobicity relative to methyl or ethyl derivatives .

Methodological: How should researchers address discrepancies in reported physical properties of this compound?

Answer:

  • Replicate Experiments : Redetermine boiling point/density using calibrated instruments under controlled conditions .
  • Error Analysis : Quantify uncertainties in rough estimates (e.g., ±2°C for boiling point) .
  • Cross-Validation : Compare computational predictions (e.g., COSMO-RS for solubility) with experimental data to identify systematic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.